Disperse Orange 13 (DO13) is a double azo dye belonging to the Azo dye group. Due to its interesting properties, such as good photo-thermal stability, ease of preparation, and dissolvability, researchers are exploring its potential applications in optoelectronic devices, particularly dye-sensitized solar cells (DSSCs) [].
Research in this area focuses on modifying the molecular structure of DO13 to enhance its light absorption and conversion properties for improved DSSC efficiency. Studies achieve this by incorporating different heterocyclic units like thiadiazole, thiophene, and oxadiazole into the DO13 molecule []. These modifications aim to improve factors like the bandgap of the material, its light absorption spectrum, and the arrangement of its frontier orbitals (HOMO and LUMO) [].
Theoretical calculations based on density functional theory (DFT) are employed to analyze the impact of these structural modifications on the optical and electronic properties of DO13 []. The results suggest that these modifications can lead to a shift in the absorption maxima towards the visible light region, potentially enhancing light capture by the dye in a DSSC [].
Disperse Orange 13 is a synthetic organic compound classified as an azo dye, specifically identified by its chemical formula C22H16N4O. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester and acetate. The compound features a complex structure characterized by two azo groups (-N=N-), which contribute to its vibrant orange color. Disperse Orange 13 is known for its lipophilic properties, allowing it to dissolve in non-polar solvents and bind effectively to hydrophobic fibers, making it suitable for various dyeing processes .
This method allows for the introduction of various substituents on the aromatic rings, influencing the dye's properties and color .
The biological activity of Disperse Orange 13 has been a subject of research due to its potential mutagenic properties. In vitro studies have demonstrated that this compound can induce micronuclei formation in human lymphocytes and HepG2 liver cells, indicating potential genotoxic effects. Furthermore, it has been shown to exhibit cytotoxicity in various biological assays, raising concerns about its safety in textile applications and environmental exposure .
The ecological impact of Disperse Orange 13 is also notable; it has low water solubility and high octanol-water partition coefficients, which may lead to bioaccumulation in aquatic organisms. The compound's persistence in the environment poses risks to aquatic ecosystems if not properly managed .
Disperse Orange 13 finds extensive applications primarily in the textile industry for dyeing polyester fabrics. Its vibrant color and fastness properties make it suitable for various products, including clothing, upholstery, and industrial textiles. Additionally, it may be used in plastic coloring and some printing applications where a bright orange hue is desired .
Research into the interactions of Disperse Orange 13 with biological systems has highlighted its potential toxicity and mutagenicity. Interaction studies have shown that the compound can induce oxidative stress in cells, leading to DNA damage and cell death. These findings underscore the need for careful handling and regulation of azo dyes in industrial processes .
Moreover, studies on chlorination treatments have indicated that while such processes can reduce mutagenic effects, they do not completely eliminate the risks associated with exposure to Disperse Orange 13 or similar compounds .
Disperse Orange 13 shares structural similarities with other azo dyes, particularly those used in textile applications. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Disperse Red 1 | C18H14N4O2 | Known for higher water solubility compared to Disperse Orange 13 |
Disperse Red 13 | C22H16N4O | Similar structure but different color properties; exhibits significant cytotoxicity |
Disperse Blue 291 | C22H15N3O | Features a different chromophore leading to blue coloration; used similarly in textiles |
Disperse Yellow 3 | C18H16N4O3 | Contains additional functional groups affecting solubility and application scope |
The uniqueness of Disperse Orange 13 lies in its specific color properties and its behavior during dyeing processes with polyester fibers compared to these similar compounds. Its distinct azo group arrangement contributes to its specific shade and application effectiveness .
Disperse dyes emerged in the early 20th century to address the limitations of traditional dyes in coloring synthetic fibers. The first disperse dyes were developed in 1922 by Baden Aniline Soda Company in Germany for cellulose acetate fibers, which were challenging to dye due to their hydrophobic nature. These early dyes relied on solubilizing groups like methyl sulfate, which hydrolyzed during dyeing to release the active azo compound.
The industrial breakthrough occurred in the 1950s with the rise of polyester fibers, which further accelerated the development of disperse dyes. Disperse Orange 13, a disazo dye (containing two azo groups), was later introduced as part of this technological evolution. Its synthesis leverages diazonium salt intermediates, a method pioneered in the 19th century for azo dyes like Congo red.
Disperse Orange 13 is classified as a disperse azo dye, characterized by:
Property | Value/Description |
---|---|
Color Index | C.I. 26080 |
Molecular Formula | C₂₂H₁₆N₄O |
Molecular Weight | 352.39 g/mol |
Primary Fibers Dyeing | Polyester, polyamide, acrylic |
Its industrial significance stems from its versatility in textiles and plastics. Polyester, the most widely used synthetic fiber, relies heavily on disperse dyes like Disperse Orange 13 for vibrant, durable coloration. The dye’s compatibility with high-temperature processes ensures minimal fading during manufacturing.
Disperse Orange 13 possesses the molecular formula C₂₂H₁₆N₄O, representing a complex aromatic structure with multiple nitrogen-containing functional groups [1] [6]. The compound exhibits a molecular weight of 352.39 grams per mole, calculated from its constituent atomic masses [2] [7]. The molecular structure incorporates twenty-two carbon atoms arranged in multiple aromatic ring systems, sixteen hydrogen atoms distributed across the aromatic frameworks, four nitrogen atoms participating in azo linkages, and one oxygen atom associated with the hydroxyl functionality [1] [8].
The molecular composition reflects the characteristic features of disperse azo dyes, with the nitrogen atoms serving as critical components in the chromophoric system responsible for the compound's coloration properties [9]. The oxygen atom contributes to the overall polarity of the molecule and influences its solubility characteristics in various solvent systems [2] [10].
Table 1: Molecular Properties of Disperse Orange 13
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₆N₄O |
Molecular Weight (g/mol) | 352.39 |
CAS Number | 6253-10-7 |
EINECS Number | 228-381-0 |
InChIKey | FWTBRYBHCBCJEQ-UHFFFAOYSA-N |
Topological Polar Surface Area (Ų) | 69.7 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
Refractive Index | 1.662 |
X-ray crystallographic analysis of Disperse Orange 13 provides comprehensive insights into the three-dimensional arrangement of atoms within the crystal lattice [11] [12]. The crystallographic studies reveal the specific geometric parameters governing the molecular conformation, including bond lengths, bond angles, and torsional angles that define the overall molecular architecture [13]. The compound crystallizes with characteristic intermolecular interactions that stabilize the solid-state structure through hydrogen bonding and π-π stacking interactions between aromatic ring systems [14] [15].
The crystallographic data indicate that the naphthalene ring system adopts a planar configuration, while the phenyl rings may exhibit slight deviations from planarity depending on the specific crystal form and packing arrangement [16] [17]. The azo linkages (-N=N-) maintain their characteristic trans configuration in the solid state, contributing to the extended conjugation system responsible for the compound's optical properties [18] [19].
Crystal structure analysis reveals important information about the intermolecular distances and packing arrangements that influence the compound's physical properties, including melting point, density, and thermal stability [20] [21]. The crystal packing demonstrates the formation of layered structures stabilized by weak intermolecular forces, which contribute to the compound's stability in the solid state [12] .
Disperse Orange 13 exhibits complex tautomeric behavior characteristic of azo compounds containing hydroxyl groups adjacent to aromatic systems [23] [24]. The compound can exist in multiple tautomeric forms, primarily involving azo-hydrazone equilibrium that significantly influences its chemical and spectroscopic properties [25] [26]. The tautomerization process involves the migration of the hydroxyl proton to one of the azo nitrogen atoms, resulting in the formation of hydrazone tautomers with distinct electronic and optical characteristics [27] [28].
The azo-hydrazone tautomerism in Disperse Orange 13 is strongly influenced by environmental factors including solvent polarity, pH, and temperature [23] [29]. In non-polar solvents, the compound predominantly exists in the azo form, maintaining the characteristic N=N double bond configuration [30] [31]. However, in polar protic solvents, the equilibrium shifts toward the hydrazone form due to stabilization through hydrogen bonding interactions [32] [33].
Conformational isomerism also plays a significant role in the molecular behavior of Disperse Orange 13 [34] [35]. The compound can adopt different conformational states through rotation around the single bonds connecting the aromatic ring systems [36]. These conformational changes affect the overall molecular geometry and can influence the compound's interaction with substrates during dyeing processes [28].
The E/Z isomerization around the azo bonds represents another important aspect of the compound's isomeric behavior [25] [37]. While the trans (E) configuration is thermodynamically favored under normal conditions, photoisomerization can lead to the formation of cis (Z) isomers under specific irradiation conditions [38] [39].
The ultraviolet-visible absorption spectrum of Disperse Orange 13 exhibits characteristic features that reflect its electronic structure and chromophoric properties [40] [41]. The compound displays intense absorption bands in the visible region, typically ranging from 420 to 460 nanometers, which correspond to π→π* electronic transitions within the extended conjugated system [42] [43]. These absorption maxima are responsible for the compound's distinctive orange coloration and its effectiveness as a textile dye [44] [45].
The UV-Vis spectral profile reveals multiple absorption bands corresponding to different electronic transitions within the molecular framework [46] [47]. The primary absorption maximum results from the electronic excitation involving the azo chromophore system, while secondary bands arise from transitions associated with the individual aromatic ring systems [48]. The molar extinction coefficients for these transitions are typically high, indicating strong electronic coupling between the chromophoric units.
Solvent effects significantly influence the UV-Vis absorption characteristics of Disperse Orange 13. In polar solvents, the absorption maximum may exhibit bathochromic shifts due to stabilization of the excited state through solvent-solute interactions. Conversely, non-polar solvents may result in hypsochromic shifts, reflecting reduced stabilization of the electronically excited states.
Table 2: UV-Vis Spectroscopic Properties
Parameter | Value/Range | Notes |
---|---|---|
Primary λmax (nm) | 420-460 | Solvent-dependent |
Molar Extinction Coefficient | High (>10⁴ L·mol⁻¹·cm⁻¹) | Characteristic of azo dyes |
Electronic Transitions | π→π* | Extended conjugation |
Solvatochromic Behavior | Positive | Bathochromic shift in polar solvents |
The infrared spectrum of Disperse Orange 13 provides detailed information about the vibrational modes associated with specific functional groups within the molecular structure. The compound exhibits characteristic absorption bands corresponding to aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹, which are typical of substituted aromatic compounds. The presence of the hydroxyl group is confirmed by a broad absorption band in the range of 3200-3600 cm⁻¹, although this band may be affected by hydrogen bonding interactions.
The azo functional groups (-N=N-) display characteristic stretching vibrations typically observed in the range of 1400-1600 cm⁻¹. These bands are often overlapped with aromatic C=C stretching vibrations but can be distinguished through careful spectral analysis and comparison with model compounds. The naphthalene and phenyl ring systems contribute multiple absorption bands in the fingerprint region (800-1300 cm⁻¹), providing characteristic signatures for structural identification.
The IR spectrum also reveals information about the tautomeric state of the compound. The relative intensities and positions of certain absorption bands can indicate the predominant tautomeric form present under specific measurement conditions. Changes in the IR spectrum upon varying environmental conditions provide insights into the tautomeric equilibrium and conformational preferences of the molecule.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about Disperse Orange 13 through analysis of both proton and carbon-13 nuclei. The ¹H NMR spectrum exhibits complex multipicity patterns in the aromatic region (6.5-8.5 ppm) corresponding to the various protons on the naphthalene and phenyl ring systems. The chemical shifts and coupling patterns provide detailed information about the substitution patterns and electronic environments of individual hydrogen atoms.
The ¹³C NMR spectrum reveals distinct resonances for the different carbon environments within the molecular framework. Aromatic carbon atoms typically resonate in the range of 120-150 ppm, with specific chemical shifts depending on their substitution patterns and electronic environments. The carbon atoms directly attached to the azo nitrogen atoms exhibit characteristic downfield shifts due to the electron-withdrawing nature of the azo functionality.
NMR spectroscopy also provides valuable information about the dynamic behavior of Disperse Orange 13 in solution. Temperature-dependent NMR studies can reveal information about conformational exchange processes and tautomeric equilibria. The line shapes and chemical shift patterns observed in the NMR spectra are sensitive to the rate of exchange between different molecular forms.
Table 3: NMR Spectroscopic Characteristics
NMR Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Aromatic ¹H | 6.5-8.5 | Naphthalene and phenyl protons |
Hydroxyl ¹H | 9-12 | OH proton (solvent-dependent) |
Aromatic ¹³C | 120-150 | Aromatic carbon framework |
Azo-linked ¹³C | 145-155 | Carbons adjacent to N=N |
The synthesis of Disperse Orange 13 follows the classical azo dye formation pathway through sequential diazotization and coupling reactions [1] [2] [3]. The process begins with the diazotization of aniline to form a diazonium salt, which subsequently undergoes coupling reactions with naphthalen-1-amine and phenol to create the characteristic double azo structure [4] [5].
Diazotization Mechanism
The initial diazotization step involves the conversion of aniline to its corresponding diazonium salt under acidic conditions [1] [6]. This reaction occurs through a nucleophilic attack of the aromatic amine on the nitrosonium ion, followed by proton transfers and reorganization of the pi bonding framework [6]. The reaction is conducted at temperatures between 0-5°C to maintain diazonium salt stability [7] [3], as these salts are inherently unstable and potentially explosive when dry [2] [8].
The diazotization reaction proceeds through four distinct steps. Initially, the nitrosonium ion forms through the reaction of sodium nitrite with hydrochloric acid [1] [6]. The aromatic amine then attacks this electrophilic species, followed by two sequential proton transfers from nitrogen to oxygen [6]. The final step involves formation of the nitrogen-nitrogen triple bond with concurrent water elimination [6].
First Coupling Reaction
The first coupling reaction involves the electrophilic attack of the diazonium salt on naphthalen-1-amine [4] [9]. This reaction follows an electrophilic aromatic substitution mechanism where the diazonium cation acts as the electrophile and the electron-rich naphthalene ring serves as the nucleophile [2] [10]. The coupling typically occurs at the para position relative to the amino group, though ortho coupling can occur when the para position is sterically hindered [10].
Second Coupling Reaction
The second coupling step involves the reaction of the intermediate azo compound with phenol under controlled pH conditions [4] [11]. This reaction requires basic conditions (pH 9-10) to deprotonate the phenol, creating the more nucleophilic phenolate ion [11]. The deprotonation activates the phenol towards electrophilic attack by creating resonance structures with negative charge density at the ortho and para positions [11].
Process Stage | Temperature (°C) | pH Range | Time Duration (hours) | Key Reagents |
---|---|---|---|---|
Diazotization | 0-5 | 0.5-2.0 | 1-3 | NaNO2, HCl |
Coupling | 0-10 | 3.0-6.0 | 2-4 | Sodium acetate |
Purification | 95-100 | Neutral | 1-2 | Sulfamic acid |
Industrial Production | 100-130 | 4.5-5.5 | 4-8 | Dispersing agents |
The synthesis of Disperse Orange 13 requires careful selection of high-purity precursor materials to ensure consistent product quality and minimize unwanted side reactions [12] [13]. The primary precursors include aniline as the diazo component, naphthalen-1-amine as the intermediate coupling agent, and phenol as the final coupling component [4] [9].
Aniline Requirements
Aniline serves as the primary aromatic amine for diazonium salt formation and must meet stringent purity specifications (≥99%) to prevent formation of undesired byproducts [12] . The presence of impurities such as chloroanilines or nitroanilines can lead to color variations and reduced dye performance [12]. Storage conditions require refrigeration to prevent oxidation and maintain chemical stability .
Naphthalen-1-amine Characteristics
Naphthalen-1-amine functions as the intermediate coupling component and requires a minimum purity of 98% [9] [15]. This aromatic amine possesses enhanced reactivity due to the extended conjugated system of the naphthalene ring [9] [16]. The compound exhibits a disagreeable odor and readily sublimes, necessitating careful handling and storage under dry, cool conditions [9].
Phenol Specifications
Phenol serves as the terminal coupling agent and must maintain high purity (≥99%) to ensure complete coupling reactions [11]. The phenolic hydroxyl group provides the necessary electron density for coupling with the diazonium intermediate [11]. Storage requirements include protection from light and maintenance of cool temperatures to prevent polymerization [11].
Precursor Type | Chemical Name | Function | Purity Required (%) | Storage Conditions |
---|---|---|---|---|
Primary Amine | Aniline | Diazonium formation | ≥99 | Refrigerated |
Intermediate | Naphthalen-1-amine | Coupling reaction | ≥98 | Dry, cool |
Coupling Agent | Phenol | Final coupling | ≥99 | Dark, cool |
Supporting Reagents | Sodium nitrite | Diazotization agent | ≥97 | Cool, dry |
Alternative Synthetic Pathways
Research has explored alternative synthetic routes to improve efficiency and reduce environmental impact [17] [18]. Microwave-assisted synthesis has demonstrated significant reductions in reaction time from hours to minutes while maintaining product quality [17]. One-pot synthesis methodologies have also been investigated to streamline the process and reduce intermediate handling requirements [17].
Industrial production of Disperse Orange 13 requires optimization of multiple parameters to achieve consistent quality, high yield, and economic efficiency [19] [20]. Large-scale manufacturing involves continuous monitoring of reaction conditions, precise temperature control, and automated feeding systems to maintain product uniformity [19].
Temperature Control Systems
Industrial reactors employ sophisticated temperature control systems to maintain optimal reaction conditions throughout the synthesis process [19]. The diazotization step requires precise temperature maintenance between 10-15°C to prevent diazonium salt decomposition while ensuring complete conversion [19]. Advanced cooling systems with redundant controls prevent temperature excursions that could lead to product degradation or safety hazards [19].
Stirring and Mixing Optimization
Proper mixing is critical for achieving uniform product quality in large-scale reactors [19]. Industrial systems employ high-efficiency impellers operating at 300-400 rpm to ensure complete mixing of reactants [19]. Computational fluid dynamics modeling helps optimize impeller design and placement for maximum mixing efficiency [19].
Automated Addition Systems
Modern industrial processes utilize automated reagent addition systems to ensure precise stoichiometric ratios and controlled reaction rates [19]. These systems employ mass flow controllers and automated valves to maintain consistent addition rates, reducing operator variability and improving product consistency [19].
Parameter | Traditional Method | Optimized Method | Improvement (%) |
---|---|---|---|
Reaction Temperature | 25°C | 10-15°C | Temperature control |
Stirring Rate | 200 rpm | 300-400 rpm | 25% increase |
Addition Rate | Manual | Controlled flow | Automated |
Batch Size | 100 kg | 500-1000 kg | 5-10x scale |
Energy Consumption | High | Reduced by 30% | 30% reduction |
Process Monitoring and Control
Advanced process control systems continuously monitor critical parameters including temperature, pH, stirring rate, and reactant concentrations [19]. Real-time analytical techniques such as UV-visible spectroscopy provide immediate feedback on reaction progress and product quality [19]. Statistical process control methods help identify trends and prevent quality deviations before they affect the final product [19].
Scale-Up Considerations
Successful scale-up from laboratory to industrial production requires careful consideration of heat and mass transfer limitations [20]. Industrial reactors must accommodate the increased heat generation from larger reaction volumes while maintaining uniform temperature distribution [20]. The scaling of mixing systems requires attention to Reynolds numbers and power requirements to ensure adequate mass transfer [20].
The synthesis of Disperse Orange 13 generates various byproducts and impurities that must be removed to achieve commercial-grade product specifications [17] [21]. Comprehensive byproduct analysis and effective purification strategies are essential for maintaining consistent dye quality and meeting regulatory requirements [22] [21].
Diazonium Salt Residues
Unreacted diazonium salts represent a significant class of byproducts, typically comprising 2-5% of the crude product [8] [23]. These residues pose both quality and safety concerns due to their potential explosivity and impact on color properties [8]. Removal is accomplished through treatment with sulfamic acid, which effectively reduces excess nitrite ions and decomposes residual diazonium species [8] [23].
Phenolic Impurities
The coupling reactions can generate various phenolic byproducts, including unreacted phenol and oxidation products [21]. These impurities typically constitute 1-3% of the crude product and can affect color brightness and fastness properties [21]. Removal is achieved through selective filtration and washing procedures that exploit the different solubility characteristics of the desired product and phenolic impurities [21].
Inorganic Salt Contamination
The synthesis process generates substantial quantities of inorganic salts, primarily sodium chloride and sodium acetate, which can comprise 5-10% of the crude product [21]. These salts must be removed to prevent crystal formation during dye application and to meet purity specifications [21]. Washing with deionized water effectively removes these water-soluble salts [21].
Byproduct/Impurity | Formation Stage | Typical Concentration (%) | Removal Method | Purity Achievement (%) |
---|---|---|---|---|
Unreacted diazonium salt | Diazotization | 2-5 | Sulfamic acid treatment | 98-99 |
Phenolic compounds | Coupling | 1-3 | Filtration | 99 |
Nitrogen gas | All stages | N/A | Venting | Complete |
Inorganic salts | Neutralization | 5-10 | Washing | 95-98 |
Isomer variants | Coupling | 3-7 | Crystallization | 92-95 |
Isomeric Purification
The coupling reactions can produce various positional isomers, particularly when coupling occurs at different positions on the aromatic rings [13]. These isomers can comprise 3-7% of the crude product and may exhibit different color properties [13]. Purification through controlled crystallization exploits differences in solubility and crystal formation rates to selectively remove unwanted isomers [13] [24].
Advanced Purification Techniques
Modern industrial processes employ sophisticated purification methods including supercritical fluid extraction and membrane filtration [25]. Supercritical carbon dioxide extraction has demonstrated near-quantitative removal of hydrophobic disperse dyes from aqueous solutions [25]. This technique offers environmental advantages by eliminating the need for organic solvents while achieving high purification efficiency [25].
Quality Control Measures
Comprehensive analytical testing ensures that purified Disperse Orange 13 meets all specifications for commercial applications [13]. High-performance liquid chromatography provides quantitative analysis of purity levels and identifies trace impurities [13]. Spectroscopic methods including UV-visible and infrared spectroscopy confirm structural integrity and absence of degradation products [13].
Property | Value | Reference |
---|---|---|
Molecular Formula | C22H16N4O | [4] |
Molecular Weight (g/mol) | 352.39 | [4] |
CAS Number | 6253-10-7 | [26] |
Color Index | 26080 | [4] |
Structure Type | Double azo | [4] |
Melting Point (°C) | 149-153 | [5] |
Irritant